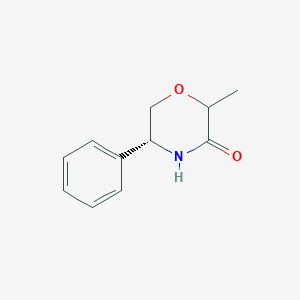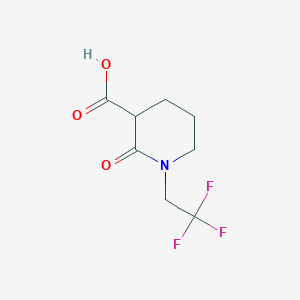
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of phenol, where the hydroxyl group is substituted with a pyridin-2-ylmethoxy group and a chlorine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol typically involves the reaction of 3-chlorophenol with 2-(chloromethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol attacks the chloromethyl group of 2-(chloromethyl)pyridine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-chlorophenol, 2-(chloromethyl)pyridine
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Amino derivatives or thiol derivatives
Scientific Research Applications
3-Chloro-4-(pyridin-2-ylmethoxy)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential anti-tumor activity, particularly against leukemia and breast cancer cell lines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell growth and survival.
Comparison with Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)phenol can be compared with other similar compounds such as:
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid: This derivative has a carboxylic acid group and is used in the synthesis of various pharmaceuticals.
3-Chloro-4-(pyridin-2-ylmethoxy)benzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C12H10ClNO2/c13-11-7-10(15)4-5-12(11)16-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
InChI Key |
TVWKUENVKRMERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)



